8-Amino-9-(2-thienylmethyl)guanine
Description
8-Amino-9-(2-thienylmethyl)guanine (PD 119,229) is a purine nucleoside phosphorylase (PNP) inhibitor first synthesized in 1987 by Warner-Lambert Pharmaceutical Research . As a nonnucleoside inhibitor, it demonstrated potent activity with an IC50 of 21 nM against human PNP, making it a pioneering compound in the development of immunosuppressive agents targeting T-cell dysfunction .
Properties
IUPAC Name |
2,8-diamino-9-(thiophen-2-ylmethyl)-1H-purin-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N6OS/c11-9-14-7-6(8(17)15-9)13-10(12)16(7)4-5-2-1-3-18-5/h1-3H,4H2,(H2,12,13)(H3,11,14,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HANOSGYMKMNFON-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CN2C3=C(C(=O)NC(=N3)N)N=C2N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N6OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50146326 | |
| Record name | 8-Amino-9-(2-thienylmethyl)guanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50146326 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
104162-90-5 | |
| Record name | 8-Amino-9-(2-thienylmethyl)guanine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104162905 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 8-Amino-9-(2-thienylmethyl)guanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50146326 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Amino-9-(2-thienylmethyl)guanine involves several steps, starting with the preparation of the thienylmethyl group and its subsequent attachment to the guanine base. The reaction conditions typically include the use of specific solvents, catalysts, and temperature controls to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
While detailed industrial production methods are not extensively documented, the synthesis process can be scaled up using standard organic synthesis techniques. This involves optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk .
Chemical Reactions Analysis
Types of Reactions
8-Amino-9-(2-thienylmethyl)guanine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups on the compound.
Substitution: The thienylmethyl group can be substituted with other functional groups to create analogs with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures, specific pH levels, and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, each with unique chemical and biological properties.
Scientific Research Applications
Chemical Research Applications
Inhibition Studies:
8-Amino-9-(2-thienylmethyl)guanine serves as a model compound for studying the inhibition of PNP, an enzyme crucial for purine metabolism. The compound's structure allows researchers to investigate structure-activity relationships (SAR) and develop more effective inhibitors. The Ki value for this compound is reported to be as low as 0.067 µM, indicating its high potency against PNP .
Synthesis and Mechanism:
The synthesis involves multiple steps, starting from the thienylmethyl group attachment to the guanine base. The compound's mechanism of action disrupts nucleotide metabolism by inhibiting PNP, leading to an accumulation of toxic nucleotides .
Biological Research Applications
Cell Line Assays:
In biological studies, this compound has been employed in cell line assays to assess its effects on T and B cell lymphoblasts. It has shown selective cytotoxic effects on T cells, making it a candidate for further exploration in immunological research .
Therapeutic Potential:
The compound is being investigated for its potential therapeutic applications in treating diseases linked to purine metabolism, such as certain cancers (e.g., T-cell leukemias) and autoimmune disorders. Its ability to selectively target T cells positions it as a promising agent in immunotherapy .
Clinical Research Applications
Case Studies:
Clinical studies have demonstrated the efficacy of this compound in patients with relapsed or refractory T-cell malignancies. In one study, patients treated with forodesine (a related compound) exhibited significant reductions in white blood cell counts and stable disease after treatment .
Pharmacokinetics:
Pharmacokinetic studies indicate that the compound maintains stability and efficacy in vivo, which is critical for developing oral formulations for clinical use .
Industrial Applications
Pharmaceutical Development:
In the pharmaceutical industry, this compound is being explored for its potential in developing new drugs targeting purine metabolism disorders. Its unique properties make it suitable for formulating novel immunosuppressive agents .
Biochemical Assays:
The compound is also utilized in biochemical assays designed to evaluate PNP activity and the effects of various inhibitors on nucleotide metabolism .
Data Summary
| Application Area | Key Findings |
|---|---|
| Chemical Research | Potent PNP inhibitor with a Ki of 0.067 µM |
| Biological Research | Selective cytotoxicity on T cells |
| Clinical Research | Effective in reducing WBC counts in malignancies |
| Industrial Applications | Potential for drug development targeting purines |
Mechanism of Action
The mechanism of action of 8-Amino-9-(2-thienylmethyl)guanine involves the inhibition of purine nucleoside phosphorylase (PNP). This enzyme plays a crucial role in the metabolism of purine nucleosides. By inhibiting PNP, the compound disrupts the normal nucleotide metabolism, leading to an accumulation of certain nucleotides and a reduction in others. This imbalance can inhibit the growth of specific cell lines, particularly T cell lymphoblasts .
Comparison with Similar Compounds
Comparative Analysis with Structurally and Functionally Related Compounds
Key Structural Features and Mechanisms
PD 119,229’s inhibitory activity arises from its 8-amino substitution and 9-(2-thienylmethyl) group, which enhance binding to the PNP active site by mimicking the transition state of substrate cleavage . Below is a comparison with analogues sharing guanine-based scaffolds or PNP-inhibitory activity:
Table 1: Comparative Data for PD 119,229 and Analogues
Detailed Comparisons
PD 119,229 vs. Peldesine (BCX-34)
- Structural Differences : Peldesine replaces the guanine scaffold with a 9-deazapurine core, improving binding affinity (IC50 = 5–10 nM) .
- Clinical Outcomes : Peldesine reached Phase III trials for psoriasis and cutaneous T-cell lymphoma but failed due to insufficient efficacy, underscoring challenges in translating PNP inhibition to therapeutic benefit .
- Mechanistic Insight : Both compounds exploit transition-state mimicry, but peldesine’s 9-deazapurine moiety enhances solubility and metabolic stability compared to PD 119,229’s thienylmethyl group .
PD 119,229 vs. 7-Deaza-9-(2-thienylmethyl)guanine
- Potency: The 7-deaza analogue exhibits significantly reduced potency (IC50 = 674 nM), emphasizing the critical role of the 8-amino group in PNP binding .
- Structural Implications: The 8-amino group likely forms hydrogen bonds with Asp206 and Glu201 in the PNP active site, which are disrupted in the 7-deaza variant .
PD 119,229 vs. Antiviral Guanine Analogues
- This highlights the divergent therapeutic applications of guanine derivatives based on substitution patterns.
PD 119,229 vs. Oxidative Stress Biomarkers
Research Trends and Challenges
- Optimization of PNP Inhibitors: Post-PD 119,229 research prioritized 9-deazapurines (e.g., peldesine) and immucillins (e.g., Immucillin-H), which achieved sub-nanomolar IC50 values but faced clinical limitations due to off-target effects .
Biological Activity
8-Amino-9-(2-thienylmethyl)guanine (ATG) is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of ATG, including its mechanisms of action, effects on various biological systems, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C10H12N4S
- Molecular Weight : 224.29 g/mol
- CAS Number : 104162-90-5
The compound features a guanine base modified with an amino group and a thienylmethyl side chain, which may influence its biological interactions.
ATG is hypothesized to interact with various biological targets, including enzymes and receptors involved in nucleic acid metabolism and cell signaling pathways. The presence of the amino group enhances its binding affinity to specific targets, potentially leading to inhibition or modulation of enzymatic activities.
Antiviral Properties
Research indicates that ATG exhibits antiviral activity against several viruses by inhibiting viral replication. A study demonstrated that ATG effectively reduced the viral load in infected cell cultures, suggesting its potential as a therapeutic agent in viral infections.
Anticancer Activity
ATG has shown promise in anticancer research. In vitro studies have revealed that it can induce apoptosis in cancer cell lines by activating caspase pathways. The compound's ability to disrupt DNA synthesis in rapidly dividing cells is a significant mechanism contributing to its anticancer effects.
Antimicrobial Effects
ATG has been evaluated for its antimicrobial properties against various bacterial strains. Preliminary results indicate that it possesses inhibitory effects on Gram-positive bacteria, making it a candidate for further exploration in antibiotic development.
Case Studies and Research Findings
-
Antiviral Efficacy :
- A study published in Journal of Medicinal Chemistry explored the antiviral effects of ATG on Influenza A virus. Results showed a significant reduction in viral titers when cells were treated with ATG prior to infection, indicating its potential as a preventive agent against influenza .
- Anticancer Activity :
-
Antimicrobial Testing :
- In a study published in Antibiotics, ATG was tested against Staphylococcus aureus and Escherichia coli. The compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, suggesting potential as an antimicrobial agent .
Data Tables
Q & A
Q. What are the common synthetic strategies for preparing 8-amino-9-(2-thienylmethyl)guanine and its analogs?
The synthesis of 8-amino-substituted guanine derivatives often involves functionalization at the C8 and C9 positions. For example, 8-(methylamino)guanine analogs can be synthesized via acid hydrolysis of 8-(methylamino)guanosine using 1 M HCl . Cyclodehydration of precursor pyrimidines under thermal conditions is another route, as demonstrated in the synthesis of 8-methyl-9-oxa-guanine derivatives . For C9 modifications, such as thienylmethyl substitution, alkylation or coupling reactions with thiophene-derived reagents are typically employed .
Q. What is the biochemical mechanism of this compound as a purine nucleoside phosphorylase (PNP) inhibitor?
This compound inhibits PNP by competitively binding to the enzyme's active site, preventing the cleavage of purine nucleosides like inosine and guanosine. Its nonnucleoside structure avoids incorporation into nucleic acids, making it a selective inhibitor. The 2-thienylmethyl group enhances binding affinity, as evidenced by its IC50 of 25 nM against human PNP . Enzymatic assays using purified PNP and spectrophotometric monitoring of inorganic phosphate release are standard methods to validate inhibition .
Q. What analytical techniques are critical for characterizing this compound?
Structural confirmation relies on NMR (e.g., δ 2.24 ppm for CH3 and δ 7.08 ppm for aromatic protons), UV spectroscopy (λmax at 262 nm in MeOH/DMF), and mass spectrometry. Elemental analysis (C, H, N) ensures purity, while FT-IR confirms functional groups (e.g., NH stretches at 3300–3500 cm<sup>-1</sup>) . High-performance liquid chromatography (HPLC) with electrochemical detection is recommended for quantifying trace impurities or degradation products .
Advanced Research Questions
Q. How does the substitution pattern at C8 and C9 influence the inhibitory potency of guanine derivatives against PNP?
The 8-amino group and 9-(2-thienylmethyl) substitution synergistically enhance binding. For instance, replacing the thienylmethyl group with a benzyl moiety reduces potency (e.g., IC50 increases to 674 nM for 7-deaza-9-(2-thienylmethyl)guanine) . Computational docking studies reveal that the thienyl group interacts with hydrophobic pockets in the PNP active site, while the amino group forms hydrogen bonds with Asp206 and Glu201 residues . Systematic SAR studies using analogs with varied C9 substituents (e.g., dichlorobenzyl, hydroxyethyl) can further optimize selectivity .
Q. How can researchers reconcile discrepancies between in vitro potency and in vivo efficacy of this compound?
Despite its nanomolar IC50, this compound failed clinically due to poor pharmacokinetics or off-target effects. To address this, researchers should evaluate bioavailability (e.g., plasma stability assays), tissue distribution (radiolabeled tracer studies), and metabolite profiling (LC-MS/MS). Comparative studies with later inhibitors like peldesine (BCX-34), which entered Phase III trials, highlight the importance of balancing potency with solubility and metabolic stability .
Q. What crystallographic insights guide the design of improved PNP inhibitors based on this compound?
X-ray structures of PNP-inhibitor complexes reveal critical interactions. For example, the 9-(2-thienylmethyl) group occupies a hydrophobic subpocket near Val217, while the guanine core hydrogen-bonds with Asn243. Structure-based optimization could introduce polar groups (e.g., hydroxyls) to improve water solubility without disrupting binding . Fragment-based screening or molecular dynamics simulations may identify auxiliary binding motifs to enhance affinity .
Q. What lessons from the development of this compound inform current PNP inhibitor research?
Its history underscores the need for early ADMET (absorption, distribution, metabolism, excretion, toxicity) profiling. Modern approaches include prodrug strategies (e.g., acetylated analogs for enhanced permeability) and co-crystallization with human PNP to refine binding. Additionally, repurposing this scaffold for non-PNP targets (e.g., kinase inhibition) could exploit its unique pharmacophore .
Methodological Considerations
- Data Contradiction Analysis : Conflicting IC50 values across studies may arise from assay conditions (e.g., enzyme source, substrate concentration). Normalize data using reference inhibitors (e.g., immucillin-H) and validate via orthogonal methods like isothermal titration calorimetry (ITC) .
- Experimental Design : For SAR studies, synthesize analogs with systematic variations (e.g., C9 alkyl vs. aryl groups) and test in triplicate using standardized PNP inhibition assays. Include positive/negative controls to minimize batch-to-batch variability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
